6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate
Description
This compound is a heterocyclic organic molecule featuring a pyran-4-one core substituted with a thioether-linked 1-methylimidazole moiety and a 2-(ethylthio)benzoate ester group. Its structural complexity arises from the integration of sulfur-containing functional groups (thioethers) and fused aromatic systems, which are often associated with enhanced biological activity and metabolic stability . The compound’s synthesis likely involves multi-step reactions, including condensation and esterification, as inferred from analogous methodologies in and .
According to , the compound requires stringent storage conditions (low temperature, moisture-free environments) and poses health hazards, including irritation to skin, eyes, and respiratory systems.
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-3-26-17-7-5-4-6-14(17)18(23)25-16-11-24-13(10-15(16)22)12-27-19-20-8-9-21(19)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPKQJGHHUWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate is a complex organic compound notable for its diverse biological activities. This compound integrates several functional groups, including a pyran ring, an imidazole moiety, and thioether functionalities, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.47 g/mol. The structure is characterized by the presence of:
- A pyran ring known for its biological activity.
- An imidazole group , which is often linked to antifungal and anticancer properties.
- Thioether linkages that enhance reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures to 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate exhibit significant antimicrobial properties. The imidazole component contributes to antifungal activity, while the pyran moiety has shown antibacterial effects against various pathogens.
Cytotoxicity and Anticancer Properties
Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar 4H-pyran structures have shown effectiveness in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapy.
| Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 15.0 | |
| HeLa (cervical cancer) | 10.0 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- DNA binding : The compound may interact with DNA or RNA, interfering with replication or transcription processes.
Case Studies
Several studies have explored the biological activity of similar compounds. For example:
- Antifungal Activity : A study on imidazole derivatives found that modifications in the thioether group significantly enhanced antifungal potency against Candida species.
- Anticancer Studies : Another research highlighted that pyran derivatives exhibited selective cytotoxicity towards tumor cells compared to normal cells, indicating a promising therapeutic index.
Synthesis and Structural Modifications
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate typically involves multi-step organic reactions:
- Formation of the pyran ring.
- Introduction of the imidazole and thioether functionalities.
- Final esterification to yield the benzoate derivative.
These synthetic routes allow for modifications that can enhance biological activity or alter physical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on shared motifs: imidazole-thioether derivatives , pyran/pyrimidine-based systems , and sulfur-containing benzoates . Below is a comparative analysis:
Key Findings:
The ethylthio group in both the target compound and ethiofencarb suggests sulfur’s role in enhancing lipophilicity and membrane permeability, though ethiofencarb’s carbamate group directs its insecticidal action .
Synthetic Accessibility :
- Imidazo[2,1-b][1,3]thiazole derivatives () are synthesized via condensation reactions with hydroxylamine, contrasting with the target compound’s likely multi-step esterification and thioether formation .
Stability and Safety :
- The target compound’s discontinuation () contrasts with commercial pesticides like ethiofencarb, which remain in use despite similar thioether motifs, implying divergent stability profiles or toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
